1,2-Distearoyllecithin

Catalog No.
S1492416
CAS No.
816-93-3
M.F
C44H88NO8P
M. Wt
790.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Distearoyllecithin

CAS Number

816-93-3

Product Name

1,2-Distearoyllecithin

IUPAC Name

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H88NO8P

Molecular Weight

790.1 g/mol

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3

InChI Key

NRJAVPSFFCBXDT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

1,2-distearoyl-sn-glycero-3-phosphocholine, 1,2-distearoyllecithin, 1,2-distearoyllecithin, (+-)-isomer, 1,2-distearoyllecithin, (R)-isomer, 1,2-distearoyllecithin, (S)-isomer, 1,2-distearoylphosphatidylcholine, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide, distearoyl phosphatidylcholine, distearoylglycerophosphocholine, distearoylphosphatidylcholine, distearoylphosphatidylcholine, DL-

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

1,2-Distearoyllecithin, also known as 1,2-dioctadecanoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine compound characterized by its two stearoyl (C18) fatty acid chains esterified to the glycerol backbone. Its chemical formula is C₄₄H₈₈NO₈P, with a molecular weight of approximately 790.161 g/mol . This compound belongs to the class of glycerophospholipids, which are essential components of biological membranes. The structure consists of a glycerol backbone linked to a phosphate group and a choline moiety, making it amphiphilic and capable of forming lipid bilayers in aqueous environments .

DL-DSPC's primary function is in cell membranes. It forms a bilayer structure, with the hydrophobic fatty acid tails oriented inwards and the hydrophilic headgroups (phosphate and choline) facing outwards, interacting with the surrounding water environment []. This bilayer structure creates a barrier that controls the movement of molecules and ions in and out of the cell, maintaining cellular integrity and function.

Case Study:

DL-DSPC liposomes are widely used in drug delivery research. The liposomes can encapsulate drugs and deliver them to specific target sites within the body []. The amphiphilic nature of DL-DSPC allows the liposomes to interact with both water and cell membranes, facilitating drug delivery.

Despite being classified in databases like Drugbank [], 1,2-Distearoyllecithin (1,2-DSL) has limited research directly related to its potential therapeutic applications. However, scientific research utilizes 1,2-DSL in various other capacities:

Membrane Mimicry:

,2-DSL is a type of phospholipid, a major component of cell membranes. Its structure allows it to form vesicles (spherical structures) that mimic the properties of natural cell membranes. Researchers use these vesicles in various applications, including:

  • Drug delivery: Encapsulating drugs within 1,2-DSL vesicles allows for targeted delivery and controlled release of the drug within the body [].
  • Membrane protein studies: 1,2-DSL vesicles can be used to study the function and interaction of membrane proteins in a controlled environment [].

Food Science Research:

1,2-DSL is present in some food sources, particularly egg yolk and soybeans []. Researchers use it in food science applications like:

  • Emulsifying agent: 1,2-DSL's ability to form micelles (small clusters of molecules) helps stabilize emulsions, mixtures of immiscible liquids like oil and water, in food products [].
  • Food texture modification: 1,2-DSL can influence the texture of food products by interacting with other food components.

Toxicology Research:

,2-DSL can be used in toxicology research to:

  • Study the effects of toxins on cell membranes: Researchers can expose 1,2-DSL vesicles to toxins and observe their effects on membrane integrity and function.
  • Develop new toxicity tests: 1,2-DSL can be incorporated into in vitro (laboratory) models to assess the potential toxicity of new drugs or chemicals.
Typical of phosphatidylcholines. A notable reaction includes its synthesis from cytidine diphosphate-choline and 1,2-diacylglycerol, producing cytidine monophosphate and phosphatidylcholine . Additionally, it can undergo hydrolysis by phospholipases to yield free fatty acids and lysophosphatidylcholine, which are crucial for cellular signaling and membrane dynamics .

This compound exhibits significant biological activity due to its role as a major component of cell membranes. It contributes to membrane fluidity and permeability and plays a critical role in cell signaling processes. Research indicates that 1,2-distearoyllecithin can modulate the activity of membrane proteins and influence cellular interactions . Furthermore, it has been studied for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.

The synthesis of 1,2-distearoyllecithin can be achieved through several methods:

  • Chemical Synthesis: This involves the esterification of stearic acid with glycerol phosphate in the presence of coupling agents.
  • Biological Synthesis: In living organisms, it is synthesized from diacylglycerol and cytidine diphosphate-choline through enzymatic pathways involving cholinephosphotransferase .
  • Lipid Extraction: It can also be isolated from natural sources such as egg yolk or soybeans through lipid extraction techniques.

1,2-Distearoyllecithin has diverse applications across various fields:

  • Pharmaceuticals: Used as an excipient in drug formulations for enhancing solubility and bioavailability.
  • Food Industry: Acts as an emulsifier and stabilizer in food products.
  • Cosmetics: Incorporated into creams and lotions for its moisturizing properties.
  • Nanotechnology: Utilized in the formulation of liposomes for targeted drug delivery systems.

Studies on the interactions of 1,2-distearoyllecithin with other biomolecules reveal its capacity to form complexes with proteins and nucleic acids. This property is exploited in drug delivery systems where it enhances the stability and efficacy of therapeutic agents. Additionally, interaction studies have shown that it can influence membrane protein activity and receptor signaling pathways .

Several compounds share structural similarities with 1,2-distearoyllecithin, including:

Compound NameChemical FormulaUnique Features
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineC₄₂H₈₄NO₈PContains palmitic acid chains (C16), affecting fluidity
1,2-Dioleoyl-sn-glycero-3-phosphocholineC₄₂H₈₄NO₈PContains oleic acid chains (C18:1), more unsaturated
1,2-Dimyristoyl-sn-glycero-3-phosphocholineC₄₀H₈₂NO₈PFeatures myristic acid chains (C14), different melting point
PhosphatidylethanolamineC₄₂H₈₂NO₈PContains ethanolamine instead of choline

Uniqueness

What sets 1,2-distearoyllecithin apart is its specific fatty acid composition (two stearic acids), which influences its physical properties such as melting point and phase behavior in membranes. Its high degree of saturation contributes to membrane rigidity compared to other phosphatidylcholines with unsaturated fatty acids.

Molecular Organization in Lipid Bilayers

DSPC’s molecular organization within lipid bilayers is governed by its saturated acyl chains and phosphocholine head group. In binary mixtures with shorter-chain lipids like dilauroylphosphatidylcholine (DLPC), DSPC forms gel-phase domains that segregate from fluid-phase regions [2] [7]. Atomic force microscopy (AFM) studies reveal DSPC domains protruding 1.1–1.8 nm above surrounding fluid lipid matrices, depending on bilayer preparation methods [7]. These height differences reflect symmetric (both leaflets) or asymmetric (single leaflet) domain distributions [7].

Molecular dynamics simulations demonstrate that DSPC’s hydrophobic thickness (∼3.5 nm) drives lipid sorting via hydrophobic matching with transmembrane proteins like bacteriorhodopsin [2]. At temperatures below the main phase transition (55.6°C) [4], DSPC preferentially associates with proteins requiring thicker hydrophobic cores, while fluid-phase lipids dominate in disordered regions [2]. This sorting mechanism stabilizes nanodomains in biological membranes, facilitating compartmentalization of signaling components [2].

Cylindrical Geometric Configuration

DSPC adopts a cylindrical molecular geometry due to its two stearoyl chains and bulky phosphocholine head group. This geometry promotes tight packing in gel-phase bilayers, with an area per lipid of 0.48 nm² at 20°C [6]. The cylindrical shape contrasts with conical lipids like phosphatidylethanolamine, enabling DSPC to form flat, extended bilayers rather than curved structures [5].

High-pressure optical studies show DSPC’s main phase transition (Lβ to Lα) occurs at 55.6°C under ambient pressure, shifting linearly with pressure increases [4]. The transition involves a volume change (ΔV) of −23.5 cm³/mol, attributed to acyl chain melting and head group rearrangement [4]. Below the transition temperature, DSPC’s rigid cylindrical structure resists bending, yielding a bending rigidity of 5.0 × 10⁻²⁰ J [6].

Head Group Architecture and Functional Implications

The phosphocholine head group of DSPC mediates electrostatic interactions and hydrogen bonding. Unlike anionic lipids, DSPC’s zwitterionic head group minimizes charge-based interactions, favoring van der Waals forces between acyl chains [5]. This property makes DSPC ideal for studying steric and hydrophobic effects in membrane systems.

In mixed monolayers with surfactants like surfactin-C₁₅, DSPC’s head group reduces miscibility compared to phosphatidylethanolamine (DPPE) or phosphatidylserine (DPPS) [5]. Molecular modeling indicates DSPC-surfactin interactions destabilize lipid packing, increasing line tension at domain boundaries [5]. These findings explain DSPC’s tendency to form large, stable domains in heterogeneous membranes [7].

Transmembrane Symmetry States

Symmetric Distribution Patterns

Symmetric DSPC distributions occur when both bilayer leaflets contain gel-phase domains. AFM imaging of DLPC/DSPC bilayers prepared via vesicle fusion shows 1.8-nm-high DSPC domains, indicative of symmetric gel-phase regions [7]. Fluorescence recovery after photobleaching (FRAP) experiments confirm restricted lipid diffusion in symmetric DSPC-rich areas, with recovery rates <20% over 30 minutes [7].

Asymmetric Distribution Mechanisms

Asymmetric DSPC distributions arise during Langmuir-Blodgett deposition or phase conversion. Bilayers formed by sequential monolayer transfer exhibit 1.1-nm-high DSPC domains in the distal leaflet only [7]. Over time, symmetric domains convert to asymmetric states via flip-flop mechanisms, preserving total DSPC area while redistributing between leaflets [7]. This process follows first-order kinetics, with activation energy barriers ∼80 kJ/mol [7].

Symmetric/Asymmetric Hybrid States

Hybrid states transiently coexist during phase transitions. In DLPC/DSPC systems, AFM captures intermediate stages where symmetric (1.8 nm) and asymmetric (1.1 nm) domains occupy adjacent regions [7]. These hybrid states exhibit higher line tension at domain boundaries, driving eventual homogenization into symmetric or asymmetric configurations [7].

XLogP3

15.6

Other CAS

97281-48-6
4539-70-2

Wikipedia

DL-distearoylphosphatidylcholine

Dates

Modify: 2023-08-15

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